N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a fused cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a propanamido-phenylthio moiety at position 2. The dihydrocyclopenta[b]thiophene scaffold confers rigidity and planar geometry, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGVPNLMLGDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has significant applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. Key comparisons are summarized below:
Substituent Variations and Functional Group Impact
Structural Insights :
- The target compound ’s phenylthio-propanamido chain likely enhances lipophilicity compared to the thioureido group in , which may reduce aqueous solubility but improve membrane permeability .
Biological Activity
N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a broader class of thiophene derivatives, which are noted for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyclopentathiophene core, which is essential for its biological activity. The compound's unique features contribute to its interactions with biological targets.
Target Interactions
Research indicates that compounds with similar structures often target key proteins involved in cell signaling and apoptosis. Specifically, it is hypothesized that this compound may interact with the Actin-related protein 2/3 complex, influencing actin dynamics and cellular processes regulated by the cytoskeleton.
Biochemical Pathways
The compound is believed to affect several biochemical pathways:
- Actin Dynamics : By targeting the actin cytoskeleton, it may alter cellular morphology and motility.
- Mitochondrial Function : Related thiophene derivatives have shown potential in inhibiting mitochondrial complex I, which could lead to increased apoptosis in cancer cells .
Antitumor Activity
Studies on structurally related compounds have demonstrated significant antitumor properties. For instance, compounds with a similar thiophene core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to cytotoxic effects on various tumor cell lines (IC50 < 10 μM) . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.
Case Studies
- Study on Apoptosis Induction :
-
Cellular Effects :
- Another research focused on the impact of thiophene carboxamide derivatives on cellular functions. It was found that these compounds could influence cell signaling pathways and gene expression, potentially leading to altered cellular metabolism.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antitumor | <10 | Apoptosis induction via Bcl-2 inhibition |
| Compound B | Anti-inflammatory | 20 | Inhibition of pro-inflammatory cytokines |
| N-methyl derivative | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
